6-Methylocta-1,5-diene
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Overview
Description
6-Methylocta-1,5-diene is an organic compound with the molecular formula C9H16 It is a diene, meaning it contains two double bonds, which are conjugated in this case
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylocta-1,5-diene can be synthesized through several methods. One common approach involves the elimination of hydrogen halides from polyhalogeno-compounds. For instance, the dehydrohalogenation of 2,3-dibromoprop-1-ene in the presence of a strong base can yield the desired diene .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These methods typically use metal catalysts such as palladium or nickel to facilitate the formation of the diene from simpler alkenes through cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Methylocta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic addition reactions are common, where halogens or other electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions to achieve oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
6-Methylocta-1,5-diene has several applications in scientific research:
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor to bioactive compounds.
Medicine: While not directly used as a drug, its derivatives are being investigated for pharmaceutical applications.
Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methylocta-1,5-diene exerts its effects is primarily through its reactivity as a diene. In Diels-Alder reactions, it acts as a diene component, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved in these reactions are dictated by the electronic properties of the conjugated double bonds, which facilitate the formation of new carbon-carbon bonds through orbital overlap .
Comparison with Similar Compounds
7-Methylocta-1,6-diene: This compound is structurally similar but differs in the position of the double bonds.
1,3-Butadiene: A simpler diene with only four carbon atoms, commonly used in polymer synthesis.
Isoprene: Another diene, which is a key building block in the production of natural rubber.
Uniqueness: 6-Methylocta-1,5-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of products it can form in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for creating complex molecular structures.
Properties
CAS No. |
52428-73-6 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6-methylocta-1,5-diene |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
VLBCYLMKVRFERM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC=C)C |
Origin of Product |
United States |
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